![molecular formula C17H22N2O2 B241031 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the growth and survival of cancer cells. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential applications in neuroscience.
Efectos Bioquímicos Y Fisiológicos
Studies have demonstrated that 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain. Moreover, it has been reported to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one in lab experiments include its potent activity against cancer cell lines, anti-inflammatory and analgesic properties, and potential applications in neuroscience. However, its limitations include its complex synthesis method, low solubility in aqueous solutions, and potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one are vast, and future directions for research include the development of more efficient synthesis methods, exploration of its potential applications in other disease areas, such as neurodegenerative diseases, and investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile in vivo.
In conclusion, 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent activity against cancer cell lines, anti-inflammatory and analgesic properties, and potential applications in neuroscience make it a valuable candidate for further research.
Métodos De Síntesis
The synthesis of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one involves a multistep process that includes the condensation of 2,3-dihydro-1H-pyrazino[2,1-a]isoquinolin-4-one with ethyl 2,2-dimethylpropanoate in the presence of a base, followed by cyclization using a Lewis acid catalyst. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
|---|---|
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-10-14-13-7-5-4-6-12(13)8-9-19(14)15(20)11-18/h4-7,14H,8-11H2,1-3H3 |
Clave InChI |
HEBFXTPPGIZWPT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CC2C3=CC=CC=C3CCN2C(=O)C1 |
SMILES canónico |
CC(C)(C)C(=O)N1CC2C3=CC=CC=C3CCN2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
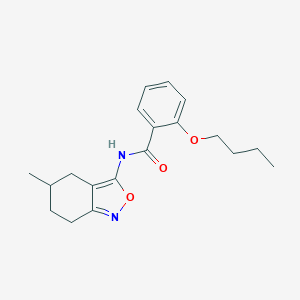
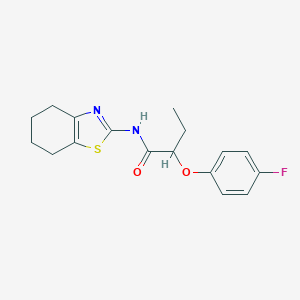
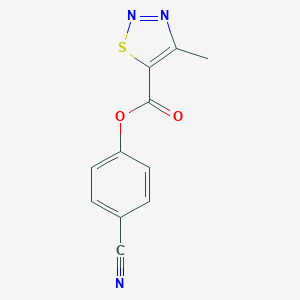
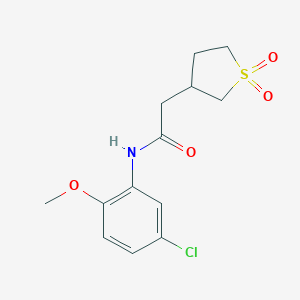
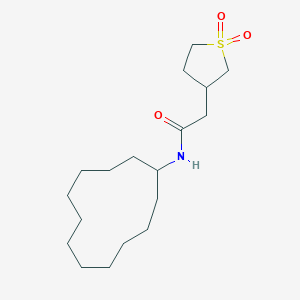
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
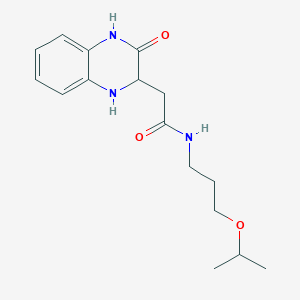
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)